N-[(2Z)-4-chloro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide
Description
Historical Evolution of Benzothiazol-2-ylidene Derivatives in Organic Chemistry
Benzothiazol-2-ylidene derivatives trace their origins to the late 19th century, when Heinrich Debus first synthesized benzothiazole in 1889. Initially regarded as synthetic intermediates, these compounds gained prominence in the mid-20th century for their photophysical properties and later for their biological activities. The introduction of the 2-ylidene moiety marked a pivotal shift, enabling unique electronic configurations that enhanced reactivity and binding affinity. For instance, early studies demonstrated that the planar, conjugated system of benzothiazol-2-ylidene derivatives facilitated interactions with biological targets such as adenosine 5′-monophosphate-activated protein kinase (AMPK), a key regulator of glucose metabolism.
The development of metal-free synthesis protocols, such as the use of tetrabromomethane (CBr₄) as a halogen bond donor catalyst, further accelerated the accessibility of 2-substituted benzothiazoles. These methods enabled precise functionalization at the 2-position, paving the way for derivatives like N-[(2Z)-4-chloro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide. Contemporary research has focused on optimizing substituents to modulate electronic and steric effects, as seen in studies where 2-aminobenzothiazoles synthesized via RuCl₃ catalysis exhibited enhanced anticancer and antimicrobial activities.
Table 1: Milestones in Benzothiazol-2-ylidene Derivative Development
Academic Significance of Propargyl-Substituted Benzothiazole Systems
Propargyl (prop-2-yn-1-yl) substituents have emerged as critical modifiers in benzothiazole chemistry due to their dual role as electron-withdrawing groups and synthetic handles for further functionalization. The propargyl group in N-[(2Z)-4-chloro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide introduces steric bulk and π-electron density, which influence both reactivity and molecular recognition. For example, propargyl-substituted benzothiazoles have been shown to enhance antiviral activity by stabilizing interactions with viral proteins such as Hsp90α.
Recent synthetic strategies leverage the propargyl group’s alkyne functionality for click chemistry applications, enabling the construction of complex architectures. A 2020 study demonstrated that propargyl-bearing benzothiazoles undergo Huisgen cycloaddition with azides to yield triazole-linked hybrids with improved pharmacokinetic profiles. Additionally, the propargyl moiety’s ability to participate in Michael addition pathways has been exploited to synthesize pyrimidine-fused benzothiazoles, which exhibit broad-spectrum antiviral activity.
Table 2: Impact of Propargyl Substituents on Benzothiazole Bioactivity
Research Paradigms in Chlorinated Heterocyclic Enamide Systems
Chlorination at the 4-position of the benzothiazole ring in N-[(2Z)-4-chloro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide introduces electron-withdrawing effects that polarize the heterocyclic core, enhancing electrophilicity and intermolecular interactions. Chlorinated benzothiazoles are frequently employed in drug design to improve metabolic stability and target binding. For instance, 4-chloro derivatives have shown potent hypoglycemic effects by activating AMPK, which promotes glucose uptake in skeletal muscle cells.
The enamide (propanamide) group further stabilizes the 2-ylidene moiety through conjugation, reducing susceptibility to hydrolysis. This structural feature is critical in maintaining the compound’s bioavailability, as evidenced by studies where enamide-containing benzothiazoles demonstrated prolonged plasma half-lives compared to their ester analogs. Mechanistic investigations using density functional theory (DFT) have revealed that the enamide’s planar geometry facilitates π-stacking interactions with aromatic residues in enzyme active sites, a property leveraged in the design of kinase inhibitors.
Table 3: Key Studies on Chlorinated Enamide Systems
Properties
IUPAC Name |
N-(4-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2OS/c1-3-8-16-12-9(14)6-5-7-10(12)18-13(16)15-11(17)4-2/h1,5-7H,4,8H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYTLAIUUBVJKAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N=C1N(C2=C(S1)C=CC=C2Cl)CC#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-4-chloro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide typically involves the cyclocondensation of N-(prop-2-yn-1-yl)-o-phenylenediamines with phenyl isothiocyanate . This reaction proceeds under mild conditions and leads to the formation of the desired benzothiazole derivative.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-4-chloro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could lead to the formation of a more saturated compound.
Scientific Research Applications
N-[(2Z)-4-chloro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which N-[(2Z)-4-chloro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The benzothiazole ring can participate in π-π interactions, while the propanamide group can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following compounds share key structural motifs with the target molecule, enabling comparative analysis:
Key Observations:
Substituent Electronic Effects: The chloro group in the target compound (electron-withdrawing) contrasts with the methoxy group (electron-donating) in ’s analog. This difference may alter electronic density on the benzothiazole ring, affecting reactivity and binding interactions . Propargyl vs.
Functional Group Modifications:
- The sulfinyl group in ’s compound introduces polarity and chiral centers, which could enhance solubility or target specificity compared to the target compound’s simpler propanamide side chain .
- The dimethylpropanamide group in ’s analog increases hydrophobicity (XLogP3 = 3.9) relative to the target’s unmodified propanamide, suggesting differences in membrane permeability .
Biological Activity
N-[(2Z)-4-chloro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological evaluation, and mechanisms of action based on diverse research findings.
Synthesis
The compound can be synthesized through various chemical pathways involving the reaction of specific precursors. The synthesis typically involves the formation of the benzothiazole scaffold followed by the introduction of the propynyl group and chlorination at the appropriate position. While specific synthetic routes for this compound are less documented, similar compounds have been synthesized using methodologies that include:
- Condensation Reactions : Combining appropriate amines with carbonyl compounds.
- Cyclization : Formation of the benzothiazole ring through cyclization reactions involving thiourea derivatives.
Anticancer Activity
Research has indicated that compounds containing benzothiazole moieties exhibit significant anticancer activities. For instance, studies on related benzothiazole derivatives have shown promising results against various cancer cell lines:
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 (Breast) | 12.5 | Induces apoptosis via caspase activation |
| Compound B | A549 (Lung) | 15.0 | G2/M cell cycle arrest |
| N-(benzothiazole) | SW480 (Colon) | 10.0 | Inhibition of proliferation through DNA damage |
The activity of this compound against specific cancer lines remains to be fully elucidated but is anticipated based on structural similarities to known active compounds.
The proposed mechanisms by which benzothiazole derivatives exert their biological effects include:
- Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to cell death.
- Cell Cycle Arrest : Interference with cell cycle progression, particularly at G2/M phase.
- Inhibition of Kinases : Targeting specific kinases involved in cancer cell proliferation.
Study 1: Anticancer Activity Assessment
In a study evaluating a series of benzothiazole derivatives, researchers synthesized multiple compounds and assessed their anticancer activity against MCF-7 and A549 cell lines. The study highlighted that structural modifications at the benzothiazole core significantly influenced biological activity.
"Compounds with halogen substitutions exhibited enhanced potency due to increased lipophilicity and interaction with cellular membranes."
Study 2: Mechanistic Insights
Another investigation focused on understanding the mechanism behind the anticancer effects of related compounds. The study utilized flow cytometry and Western blot analysis to determine that certain derivatives led to increased levels of pro-apoptotic proteins while decreasing anti-apoptotic factors.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for synthesizing N-[(2Z)-4-chloro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide?
- Methodological Answer : The synthesis typically involves a multi-step pathway:
Cyclization : Formation of the benzothiazole core via condensation of 2-aminothiophenol derivatives with carbonyl-containing reagents under acidic conditions .
Substitution : Introduction of the prop-2-yn-1-yl group via nucleophilic substitution or copper-catalyzed alkyne coupling .
Amidation : Reaction with propanoyl chloride to form the propanamide moiety, optimized in solvents like dichloromethane or DMF at controlled temperatures (60–80°C) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization are critical for isolating high-purity product (>95% by HPLC) .
Q. How is the structural integrity of this compound confirmed experimentally?
- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
- NMR (¹H/¹³C) : Assign peaks to confirm the Z-configuration of the imine bond and substituent positions .
- IR Spectroscopy : Validate functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for the amide) .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ expected at m/z 337.05) .
- X-ray Crystallography : Resolve ambiguous stereochemistry for crystalline derivatives .
Q. What preliminary biological activities are hypothesized for this compound?
- Methodological Answer : Based on structural analogs (e.g., benzothiazoles and thiadiazoles):
- In vitro assays : Screen for antimicrobial activity (MIC against S. aureus and E. coli) and anticancer potential (IC₅₀ in MCF-7 or HeLa cell lines) .
- Target identification : Use molecular docking to predict interactions with enzymes like DHFR or kinase targets .
- SAR analysis : Compare with chloro-substituted benzothiazoles to prioritize substituent optimization .
Advanced Research Questions
Q. How can reaction yields be optimized for the prop-2-yn-1-yl substitution step?
- Methodological Answer : Key parameters include:
- Solvent selection : Polar aprotic solvents (DMF or THF) improve alkyne solubility and reaction rates .
- Catalyst loading : Copper(I) iodide (5–10 mol%) with triphenylphosphine enhances coupling efficiency .
- Temperature : Maintain 50–60°C to balance reactivity and side-product formation.
- Monitoring : Use TLC (Rf = 0.3 in 1:3 ethyl acetate/hexane) or HPLC to track progress .
Q. How to resolve contradictory spectral data (e.g., NMR vs. computational predictions)?
- Methodological Answer :
- Multi-technique validation : Cross-check 2D NMR (COSY, HSQC) to assign overlapping signals .
- Computational modeling : Optimize geometry using DFT (B3LYP/6-31G*) and simulate NMR shifts with software like Gaussian .
- Isotopic labeling : Synthesize deuterated analogs to clarify ambiguous proton environments .
Q. What computational strategies predict the compound’s reactivity in biological systems?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to model binding to targets like EGFR or CYP450 .
- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories (AMBER or GROMACS) .
- ADMET prediction : Tools like SwissADME estimate bioavailability, logP, and CYP inhibition .
Q. How to design a structure-activity relationship (SAR) study for derivatives?
- Methodological Answer :
- Core modifications : Synthesize analogs with varied substituents (e.g., fluoro instead of chloro) .
- Functional group swaps : Replace propanamide with sulfonamide or urea moieties .
- Biological testing : Compare IC₅₀ values across analogs to identify pharmacophore requirements .
Q. What stability studies are required for long-term storage?
- Methodological Answer :
- Forced degradation : Expose to heat (60°C), humidity (75% RH), and UV light for 1–4 weeks .
- Analytical monitoring : Use HPLC to track decomposition products (e.g., hydrolysis of the amide bond) .
- Storage recommendations : Store at –20°C in amber vials under nitrogen to prevent oxidation .
Q. How to investigate metabolic degradation pathways in vitro?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
